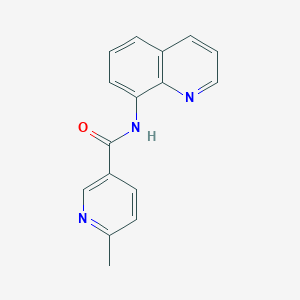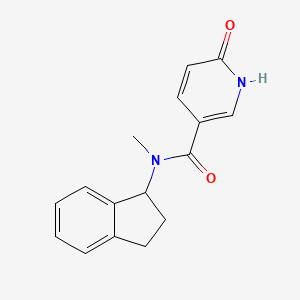
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide, commonly known as DPI, is a chemical compound that has been used in scientific research for several years. DPI is a potent inhibitor of NADPH oxidase, an enzyme that plays a critical role in the production of reactive oxygen species (ROS) in the body.
Wirkmechanismus
DPI works by inhibiting the activity of NADPH oxidase, an enzyme that catalyzes the production of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide in the body. By blocking this enzyme, DPI reduces the production of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide, which can lead to a range of physiological effects, including decreased inflammation and oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DPI have been studied extensively in vitro and in vivo. In vitro studies have shown that DPI can inhibit the production of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide in a variety of cell types, including neutrophils, macrophages, and endothelial cells. In vivo studies have shown that DPI can reduce inflammation, oxidative stress, and improve vascular function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DPI is its potency as an inhibitor of NADPH oxidase. This makes it a useful tool for studying the role of this enzyme in various biological processes. However, DPI does have some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret in complex biological systems.
Zukünftige Richtungen
There are several areas of future research that could be explored using DPI. One area of interest is the role of NADPH oxidase in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential use of DPI as a therapeutic agent for inflammatory diseases such as arthritis and asthma. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DPI in complex biological systems.
In conclusion, DPI is a chemical compound that has been used extensively in scientific research to study the role of NADPH oxidase in various biological processes. Its potency as an inhibitor of this enzyme makes it a useful tool for studying the production of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide in the body. While DPI has some limitations for lab experiments, its potential applications in future research are significant.
Synthesemethoden
The synthesis of DPI involves the reaction of 2,3-dihydro-1H-inden-1-amine with ethyl 2-oxo-4-methyl-1,2-dihydropyridine-3-carboxylate in the presence of acetic acid. The resulting compound is then treated with methyl iodide to yield DPI. This method has been used successfully to synthesize DPI in large quantities for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
DPI has been used extensively in scientific research to study the role of NADPH oxidase in various biological processes. It has been shown to inhibit the production of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide in a variety of cell types, including neutrophils, macrophages, and endothelial cells. This inhibition has been linked to a number of physiological effects, including decreased inflammation, reduced oxidative stress, and improved vascular function.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-18(16(20)12-7-9-15(19)17-10-12)14-8-6-11-4-2-3-5-13(11)14/h2-5,7,9-10,14H,6,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUAWSGSPKWNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


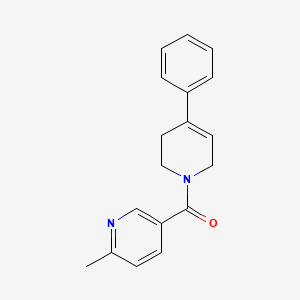
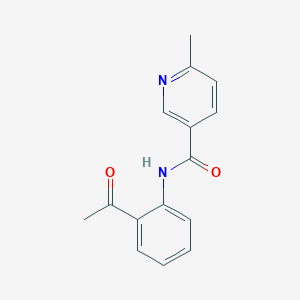

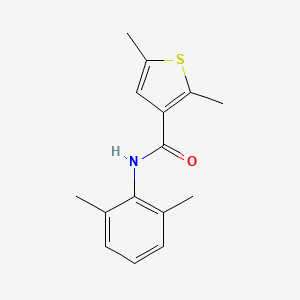
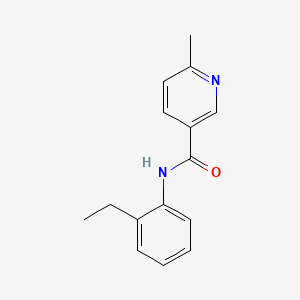
![1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458046.png)
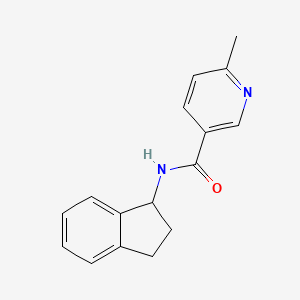
![N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7458070.png)

![5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7458073.png)
![4-[[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]methyl]-2-thiophen-2-yl-1,3-thiazole](/img/structure/B7458080.png)
